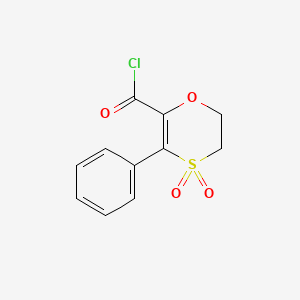

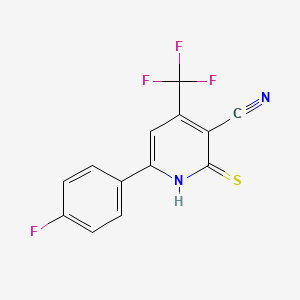

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}-oxathiine-2-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}-oxathiine-2-carbonyl chloride (DPDC) is a synthetic compound that has been used in various scientific applications due to its unique properties. DPDC is an oxathiine-carbonyl chloride, which is a type of carbonyl chloride that contains an oxathiine ring. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. DPDC has a wide range of applications in the fields of chemistry, biology, and medicine.

Applications De Recherche Scientifique

Ring Opening and Structural Transformation

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4-oxathiine derivatives have been studied for their ring-opening reactions and structural transformations. For instance, 5,6-dihydro-1,4-oxathiins with 3-carbonyl substitutions undergo ring cleavage by nucleophilic nitrogen attack, leading to various rearranged compounds. These transformations are significant in understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Corbeil et al., 1973).

Base-Catalyzed Reactions

The base-catalyzed reactions of these compounds have also been a subject of interest. Studies have shown that certain dihydro-1,4-oxathiin carboxamides rearrange to form different pyrimidinones under basic conditions. These reactions offer insights into new pathways for the synthesis of heterocyclic compounds (Kulka, 1980).

Microwave-Assisted Synthesis

Advancements in synthetic methods include microwave-assisted copper-catalyzed ring expansions of three-membered heterocycles, forming 3-acyl-5,6-dihydro-1,4-oxathiines. This method provides a direct and efficient way to prepare these compounds, which are important in medicinal and agricultural chemistry (Li, Chen, & Xu, 2018).

NMR Spectral Analysis

NMR spectral analysis of 5,6-dihydro-2-methyl-1,4-oxathiins, including 4,4-dioxo derivatives, provides valuable data for understanding their structural and conformational properties. This information is crucial for their application in various scientific fields (McGlinchey, Sayer, Onuska, & Comba, 1979).

Mécanisme D'action

Mode of Action

It is known that DPOCC is a reactive precursor for various chemical reactions due to the presence of the carbonyl chloride group. This suggests that it may interact with its targets through chemical reactions, leading to changes in the targets’ structure or function.

Pharmacokinetics

. This suggests that it may have good bioavailability, although further studies would be needed to confirm this.

Action Environment

. This suggests that it may be relatively stable in a variety of environmental conditions.

Propriétés

IUPAC Name |

4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO4S/c12-11(13)9-10(8-4-2-1-3-5-8)17(14,15)7-6-16-9/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOVZYQETWNKAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dioxo-3-phenyl-5,6-dihydro-1,4$l^{6}-oxathiine-2-carbonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-5-yl)ethanethioamide](/img/structure/B2356357.png)

![7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2356358.png)

![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2356359.png)

![5-bromo-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2356360.png)

![(E)-4-(Dimethylamino)-N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]but-2-enamide](/img/structure/B2356361.png)

![N-Cyclohexyl-2-(5-hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-acetamide](/img/structure/B2356362.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2356379.png)